Cas no 953848-09-4 (5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide)

5-Amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based compound with a carboxamide functional group, exhibiting potential applications in medicinal chemistry and agrochemical research. Its molecular structure, featuring dichlorophenyl and fluorophenyl substituents, suggests enhanced binding affinity and selectivity, making it a candidate for targeted biological activity studies. The presence of amino and triazole moieties may contribute to its stability and reactivity in synthetic pathways. This compound is of interest for further investigation in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize physicochemical properties and biological efficacy.
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide structure
953848-09-4 structure
Product Name:5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:953848-09-4
MF:C15H10Cl2FN5O
MW:366.177203655243
CID:5431350
Update Time:2025-11-01

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
    • 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C15H10Cl2FN5O/c16-8-1-6-12(11(17)7-8)20-15(24)13-14(19)23(22-21-13)10-4-2-9(18)3-5-10/h1-7H,19H2,(H,20,24)
    • InChI Key: SKYWPWIGUCXLRU-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(F)C=C2)C(N)=C(C(NC2=CC=C(Cl)C=C2Cl)=O)N=N1

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3375-0763-2μmol
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3375-0763-5μmol
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3375-0763-10μmol
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3375-0763-20μmol
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3375-0763-1mg
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3375-0763-2mg
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3375-0763-3mg
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3375-0763-4mg
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3375-0763-5mg
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3375-0763-10mg
5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
953848-09-4 90%+
10mg
$79.0 2023-04-26

Additional information on 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Introduction to 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 953848-09-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, identified by the chemical identifier CAS No. 953848-09-4, represents a novel compound with significant potential in the fields of chemical biology and medicinal chemistry. This heterocyclic molecule features a triazole core conjugated with aromatic substituents, including amino, chloro, and fluoro groups, which contribute to its unique chemical properties and biological activities. The structural design of this compound aligns with the growing interest in multitargeted inhibitors and scaffolds that exhibit enhanced selectivity and efficacy in therapeutic applications.

The synthesis and characterization of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide have been the subject of extensive research due to its promising pharmacological profile. The presence of electron-withdrawing groups such as chloro and fluoro atoms not only modulates the electronic properties of the molecule but also influences its binding affinity to biological targets. Recent studies have highlighted the compound's ability to interact with enzymes and receptors involved in critical cellular pathways, making it a valuable candidate for drug discovery programs.

In the realm of medicinal chemistry, the triazole ring is a well-documented pharmacophore that has been incorporated into numerous bioactive molecules. The structural motif of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is particularly noteworthy for its potential to act as a scaffold for developing novel therapeutics. The compound's ability to engage with multiple targets simultaneously suggests its utility in addressing complex diseases that require a multifaceted approach. This concept is increasingly relevant in modern drug development, where polypharmacicity is being leveraged to improve treatment outcomes.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their biological activity. The virtual screening of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has identified several promising interactions with proteins implicated in cancer progression and inflammatory disorders. These computational predictions have been validated through experimental assays, demonstrating the compound's inhibitory effects on key enzymes such as kinases and proteases. Such findings underscore the importance of integrating computational methods with traditional wet chemistry approaches to accelerate drug discovery.

The chemical biology of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been further explored through mechanistic studies aimed at elucidating its mode of action. Initial investigations suggest that the compound exerts its effects by modulating signaling pathways associated with cell proliferation and apoptosis. The interaction between this molecule and its biological targets appears to be governed by precise steric and electronic interactions, which are critical for achieving high selectivity. Understanding these interactions at a molecular level is essential for optimizing the compound's pharmacological properties and minimizing off-target effects.

The development of novel synthetic methodologies has played a pivotal role in the accessibility of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide for further investigation. Advances in transition metal-catalyzed reactions have enabled efficient construction of the triazole core while introducing desired substituents with high regioselectivity. These synthetic strategies not only streamline the production process but also allow for facile modifications to explore structure-activity relationships (SAR). Such flexibility is crucial for tailoring the compound's properties to meet specific therapeutic requirements.

The potential therapeutic applications of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide are vast and span across multiple disease areas. Preliminary data indicate its efficacy in preclinical models of cancer and neurodegenerative disorders. The compound's ability to disrupt aberrant signaling networks suggests its utility as an antineoplastic agent or a neuroprotective agent. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. These diverse applications highlight the broad therapeutic promise of this molecule.

The future direction of research on 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide will likely focus on optimizing its pharmacokinetic profile through structural modifications. Enhancing solubility, bioavailability, and metabolic stability are key considerations for translating preclinical success into clinical reality. Collaborative efforts between synthetic chemists and biologists will be essential in refining the compound's design to maximize its therapeutic potential while minimizing adverse effects.

In conclusion,5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 953848-09-4) stands as a testament to the innovative spirit driving modern medicinal chemistry research. Its unique structure and promising biological activities position it as a valuable asset in the quest for novel therapeutics targeting complex diseases. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a significant role in shaping future treatment strategies across various medical disciplines.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.